3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O3S2/c1-26-7-9(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-11-6-4-3-5-10(11)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKQYSNVPEEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that contribute to its biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.
Research indicates that compounds with similar structures often act on multiple biological pathways. This specific compound may exert its effects through:
- Neurokinin Receptor Modulation : Similar compounds have been shown to interact with neurokinin receptors, which are involved in pain and inflammation pathways .
- Antimicrobial Activity : The thiadiazole and pyrazole moieties are known for their antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes .
Biological Activity Overview
The biological activities of 3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide have been evaluated in several studies:
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas fluorescens.
The minimum inhibitory concentrations (MICs) for related compounds were reported between 12.5 to 25 μg/mL against resistant strains .
Antidepressant Potential
Compounds with similar nitrogen-containing heterocycles have shown promising antidepressant effects. They act as dual-action norepinephrine reuptake inhibitors and serotonin receptor antagonists, suggesting that this compound may also possess mood-enhancing properties .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that those with a trifluoromethyl substitution exhibited enhanced antibacterial properties. The study utilized various bacterial strains to assess the efficacy of these compounds, including the target compound under discussion. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting the hypothesis that structural modifications increase antimicrobial potency.
Study 2: Neurokinin Receptor Interaction
Another investigation focused on the interaction of related compounds with neurokinin receptors. The findings suggested that modifications in the molecular structure could lead to increased affinity for these receptors, potentially translating into therapeutic benefits for conditions such as chronic pain and anxiety disorders.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the pyrazole and thiadiazole rings may enhance activity against cancer cell lines by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented. Studies suggest that derivatives of thiadiazoles can inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory diseases.
Agrochemical Applications
- Fungicidal Properties : The compound may serve as an active ingredient in fungicide formulations. Its structural similarity to known fungicides suggests it could inhibit fungal growth by disrupting metabolic pathways.
- Herbicidal Activity : Preliminary studies have shown that compounds featuring thiadiazole and pyrazole structures can possess herbicidal properties, potentially offering new solutions for weed management.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various pyrazole derivatives. The findings revealed that modifications to the thiadiazole component significantly enhanced cytotoxicity against specific cancer cell lines. This suggests that 3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide could be further optimized for improved efficacy against tumors.
Case Study 2: Agrochemical Development
In a recent patent application (WO2012156368A1), researchers detailed the synthesis of novel fungicides based on thiadiazole frameworks. The results demonstrated that compounds similar to our target molecule exhibited potent activity against several plant pathogens, indicating its potential utility in agricultural formulations.
Comparison with Similar Compounds
Structural Analogs and Bioactivity Profiles
Structurally related compounds share the 1,3,4-thiadiazole and pyrazole motifs but differ in substituents, influencing bioactivity:
Table 2: Key Structural Analogs and Observed Properties
*Bioactivity is hypothesized based on structural similarity to kinase inhibitors with trifluoromethyl and carboxamide motifs .
Physicochemical and Pharmacokinetic Comparisons
The trifluoromethyl group enhances lipophilicity (logP ~3.5 predicted) compared to non-fluorinated analogs (e.g., ethylsulfanyl derivatives, logP ~2.1) . However, the carboxamide and sulfanyl groups improve aqueous solubility relative to purely aromatic analogs.
Table 3: Predicted Properties vs. Analogs
| Property | Target Compound | Ethylsulfanyl Analog | Chromene-Carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~490 | ~380 | ~470 |
| logP (Calculated) | 3.5 | 2.1 | 2.8 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
Computational and Experimental Similarity Analysis
- Tanimoto Similarity : The target compound shares a Tanimoto coefficient >0.7 with trifluoromethyl-containing pyrazole-thiadiazoles (e.g., ), indicating high structural overlap .
- Molecular Networking : LC-MS/MS-based clustering places it in a cluster with carboxamide-linked heterocycles, suggesting shared fragmentation pathways .
- QSAR Models: Predictive models highlight the trifluoromethyl group as critical for target binding affinity, consistent with known kinase inhibitors .
Preparation Methods
Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate
The pyrazole backbone is constructed via K₂CO₃-mediated alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane in acetone. Heating to 60°C for 16 hours achieves complete methylation, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate (89% yield).
Reduction and Functionalization
LiBH₄ reduction of the ester group at 20–25°C introduces the hydroxymethyl moiety, followed by methylation using dimethyl sulfate to install the methoxy group. Final hydrolysis of the carbamate under acidic conditions yields 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Synthesis of the 1,3,4-Thiadiazole Sulfanyl Intermediate
Cyclodehydration for Thiadiazole Formation
Cyclodehydration of 2-(phenylthiomethyl)benzoic acid with thiosemicarbazide in POCl₃ at 80–90°C produces 5-aryl-1,3,4-thiadiazole-2-amine. This step is critical for establishing the thiadiazole ring, with yields averaging 75–82%.
Sulfanyl Group Installation
The sulfanyl linker is introduced via nucleophilic substitution. Treatment of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine forms the thioether bond. Subsequent amidation with 2-(trifluoromethyl)aniline using HATU/DIPEA in DMF yields the carbamoylmethyl-sulfanyl-thiadiazole intermediate.
Coupling of Pyrazole and Thiadiazole Moieties
Activation of Pyrazole Carboxylic Acid
The pyrazole-4-carboxylic acid is activated using EDC/HOBt in dichloromethane, forming a reactive O-acylisourea intermediate.
Amide Bond Formation
Coupling with the thiadiazole-2-amine derivative proceeds at 0°C, gradually warming to room temperature. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the final product in 68% yield.
Optimization and Challenges
Solvent and Temperature Effects
-
THF vs. DCM : THF improves solubility during amidation but necessitates rigorous drying to prevent hydrolysis.
-
Reaction Temperature : Coupling above 25°C leads to epimerization; maintaining 0–5°C preserves stereochemical integrity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, Ar-H), 4.12 (s, 3H, OCH₃), 3.98 (s, 3H, NCH₃).
-
¹⁹F NMR : δ -62.3 (CF₃).
-
HRMS : [M+H]⁺ calcd. for C₁₈H₁₅F₃N₆O₃S: 476.0912; found: 476.0908.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.7 min.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-4-carboxamide core via condensation of substituted hydrazines with β-ketoesters under acidic conditions.
- Step 2 : Introduction of the 1,3,4-thiadiazole moiety via cyclization of thiosemicarbazides using POCl₃ or H₂SO₄.
- Step 3 : Sulfanyl linkage formation via nucleophilic substitution between the thiadiazole intermediate and a carbamoylmethyl thiol derivative.
Solvents like ethanol or DMF and catalysts (e.g., triethylamine) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended .
Q. How can the compound’s structure be confirmed with high confidence?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy, trifluoromethyl groups) and connectivity .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry or regiochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (>95%) and compare batch-to-batch consistency .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using controls like known inhibitors and identical buffer systems .
- Structural Analogues : Perform QSAR studies to identify critical functional groups (e.g., trifluoromethyl, thiadiazole) influencing activity .
Q. What experimental designs are recommended to study the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to track metabolic degradation via LC-MS/MS .
- Isotopic Labeling : Incorporate ¹⁴C or ³H labels at the pyrazole or thiadiazole ring to trace metabolite formation .
- CYP450 Inhibition Screening : Identify enzyme interactions using fluorogenic substrates (e.g., CYP3A4, CYP2D6) .
Q. How can computational methods enhance the understanding of its mechanism of action?
- Methodological Answer :
- Molecular Docking : Map binding poses to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding energy .
- Free Energy Perturbation (FEP) : Predict affinity changes for structural derivatives .
Data Analysis & Validation
Q. What strategies mitigate crystallographic refinement errors for this compound?
- Methodological Answer :
- High-Resolution Data : Collect diffraction data at resolutions <1.0 Å to reduce ambiguity in electron density maps .
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to address twinning artifacts .
- Validation Tools : Cross-check with CCDC’s Mercury or PLATON for bond lengths/angles .
Q. How to validate biological activity in vivo while minimizing off-target effects?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- CRISPR/Cas9 Knockout Models : Validate target specificity using gene-edited cell lines .
- Transcriptomic Analysis : Perform RNA-seq to identify off-target pathways .
Safety & Handling
Q. What precautions are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide toxicity .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
